5-Chloro-2-nitrobenzenesulfonamide

Overview

Description

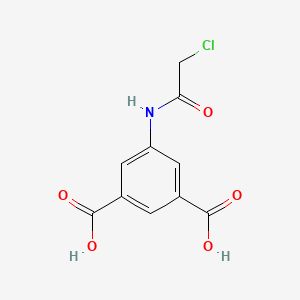

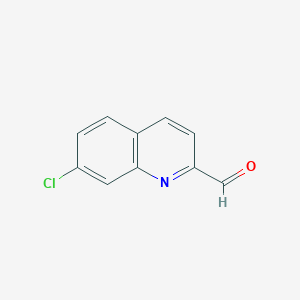

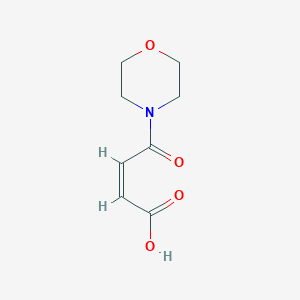

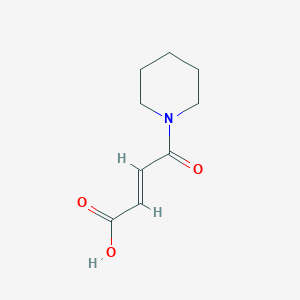

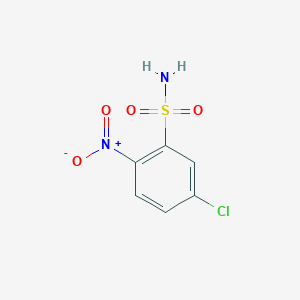

5-Chloro-2-nitrobenzenesulfonamide is a compound useful in organic synthesis . It has a molecular formula of C6H5ClN2O4S and a molecular weight of 236.63 .

Synthesis Analysis

The synthesis of this compound involves a two-stage process . The first stage involves the reduction of this compound with iron. The second stage involves cyclopropanation with triethyl orthoacetate. The product is then recrystallized and refined. The total molar yield is 19.4% as this compound .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:c1cc(c(cc1Cl)S(=O)(=O)N)N+[O-] . Physical And Chemical Properties Analysis

This compound is a white solid . It has a melting point of 158-160°C . Its density is approximately 1.7 g/cm3, and it has a boiling point of 450.9°C at 760 mmHg .Scientific Research Applications

Synthesis and Characterization A significant application of 5-Chloro-2-nitrobenzenesulfonamide is in the synthesis and characterization of metal complexes. For instance, Camí et al. (2011) reported the purification and characterization of 4-Chloro-2-nitrobenzenesulfonamide, which was used to prepare a new copper(II) complex, showcasing its role as a ligand in coordination chemistry. This complex was thoroughly analyzed using various spectroscopic techniques and thermogravimetric analyses, highlighting the compound's utility in synthesizing and studying new materials (Camí et al., 2011).

Chemical Transformations and Synthesis In organic synthesis, this compound is involved in novel chemical transformations. Sapegin et al. (2018) described how this compound reacts with bis-electrophilic phenols to produce a new class of [1,4]oxazepine-based primary sulfonamides, demonstrating its versatility in constructing complex molecules with potential therapeutic applications (Sapegin et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 5-Chloro-2-nitrobenzenesulfonamide is the carbonic anhydrase (CA) enzyme . This zinc-containing metalloenzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .

Mode of Action

This compound, being a sulfonamide, binds to the carbonic anhydrase enzyme with high affinity . The binding occurs through the formation of a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme. Additionally, hydrogen bonds and hydrophobic contacts are made with other parts of the inhibitor molecule .

Biochemical Pathways

The binding of this compound to carbonic anhydrase inhibits the enzyme’s activity, affecting the reversible hydration of carbon dioxide . This can disrupt the pH balance in the body, leading to downstream effects that can influence various physiological processes.

Result of Action

The inhibition of carbonic anhydrase by this compound can lead to a decrease in the rate of carbon dioxide hydration and bicarbonate ion formation . This can result in an imbalance in pH homeostasis in the body, potentially affecting a variety of cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to bind to carbonic anhydrase . Additionally, factors such as temperature and the presence of other substances can also impact the compound’s stability and action.

Properties

IUPAC Name |

5-chloro-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOWETFJBFGOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346577 | |

| Record name | 5-Chloro-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68379-05-5 | |

| Record name | 5-Chloro-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.